molecular formula C24H19N3O6 B12031247 2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 477730-12-4

2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Cat. No.: B12031247
CAS No.: 477730-12-4
M. Wt: 445.4 g/mol
InChI Key: QYCIOKIQSMPOIK-VZAHUZKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate: is a chemical compound with the following properties:

    Chemical Formula: C24H19N3O6

    CAS Number: 477730-12-4

    Molecular Weight: 445.436 g/mol

This compound belongs to the class of arylhydrazones , which are derivatives of hydrazine (N2H4) containing an aryl group. The presence of the nitrobenzoyl moiety suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the condensation of 2-methoxyphenylhydrazine with 3-nitrobenzoyl chloride, followed by cyclization with phenylacrylic acid. The reaction proceeds as follows:

2-Methoxyphenylhydrazine+3-Nitrobenzoyl chlorideIntermediate2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate\text{2-Methoxyphenylhydrazine} + \text{3-Nitrobenzoyl chloride} \rightarrow \text{Intermediate} \rightarrow \text{2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate} 2-Methoxyphenylhydrazine+3-Nitrobenzoyl chloride→Intermediate→2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The phenylacrylate moiety may participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Alkyl halides or other electrophiles.

    Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.

Major Products: The major product of the reactions depends on the specific conditions applied. Reduction leads to an amino derivative, while hydrolysis results in the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: Exploration of its pharmacological properties and potential drug development.

    Organic Synthesis: As a building block for more complex molecules.

    Biological Studies: Investigating its effects on cellular processes.

Mechanism of Action

The precise mechanism of action remains an area of ongoing research. its structural features suggest interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.

Properties

CAS No.

477730-12-4

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H19N3O6/c1-32-22-14-18(16-25-26-24(29)19-8-5-9-20(15-19)27(30)31)10-12-21(22)33-23(28)13-11-17-6-3-2-4-7-17/h2-16H,1H3,(H,26,29)/b13-11+,25-16+

InChI Key

QYCIOKIQSMPOIK-VZAHUZKBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.